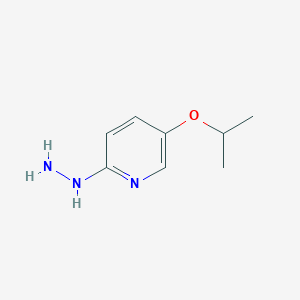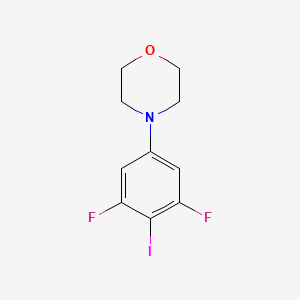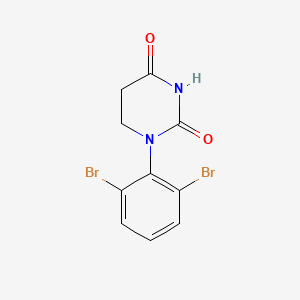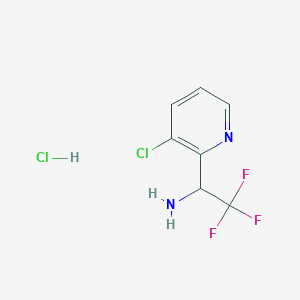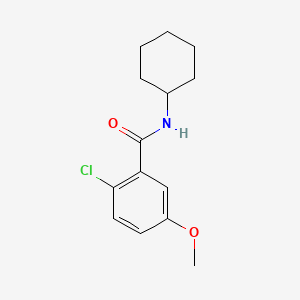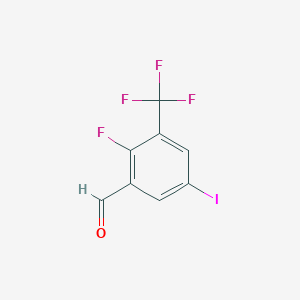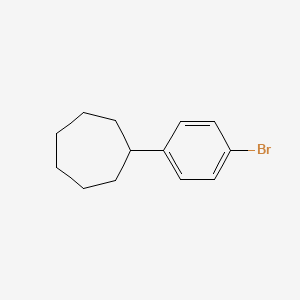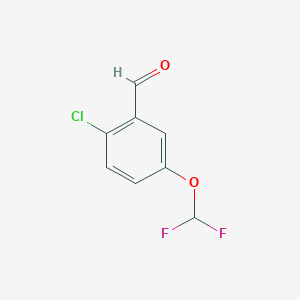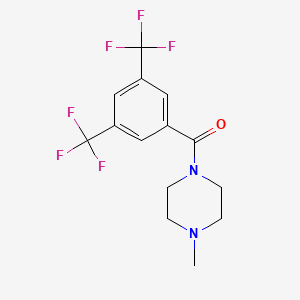
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a methanone group linked to a 4-methylpiperazine moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Acylation: The resulting amine is acylated with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl groups and the piperazine moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use in promoting organic transformations and as a hydrogen-bonding catalyst.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used as an organocatalyst in various bond-forming reactions.
3,5-Bis(trifluoromethyl)benzyl bromide: Utilized as a derivatization reagent in analytical chemistry.
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of trifluoromethyl groups and a piperazine moiety, which imparts distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H14F6N2O |
|---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H14F6N2O/c1-21-2-4-22(5-3-21)12(23)9-6-10(13(15,16)17)8-11(7-9)14(18,19)20/h6-8H,2-5H2,1H3 |
InChI Key |
LHODQMNKAFCVPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


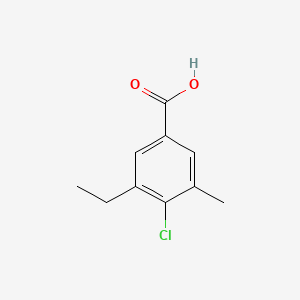
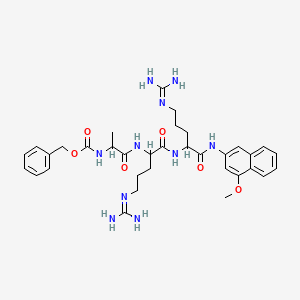
![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
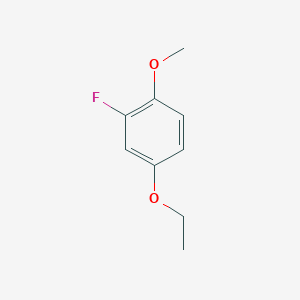
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
